2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 766544-99-4
VCID: VC4189372
InChI: InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13)
SMILES: C1=CN=C(C=C1C(=O)O)NCCN
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid

CAS No.: 766544-99-4

Cat. No.: VC4189372

Molecular Formula: C8H11N3O2

Molecular Weight: 181.195

* For research use only. Not for human or veterinary use.

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid - 766544-99-4

Specification

CAS No. 766544-99-4
Molecular Formula C8H11N3O2
Molecular Weight 181.195
IUPAC Name 2-(2-aminoethylamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13)
Standard InChI Key WQHDTYZYNBRREF-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)O)NCCN

Introduction

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is a compound of significant interest in various scientific fields, particularly in medicinal chemistry. It features a pyridine ring substituted with an aminoethyl group and a carboxylic acid, contributing to its potential biological activities. This compound is classified as an amino acid derivative due to the presence of both amino and carboxylic functional groups, and it is also categorized under pyridine derivatives, known for their diverse biological activities.

Synthesis Route

Starting MaterialReaction StepsProduct
4-ChloropyridineReaction with EthylenediamineAminoethyl-substituted Pyridine
Aminoethyl-substituted PyridineHydrolysis or Carboxylation2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid

Biological Activities and Potential Applications

The compound's mechanism of action largely depends on its biological targets, which may include neurotransmitter systems or enzyme inhibition pathways. The amino groups allow for hydrogen bonding with target sites, enhancing binding affinity. Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially influencing synaptic transmission due to their interaction with potassium channels.

Potential Applications

  • Neuroprotective Effects: Interaction with potassium channels may influence synaptic transmission.

  • Medicinal Chemistry: Potential applications in drug discovery due to its diverse biological activities.

Analytical Techniques

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.

Spectroscopic Analysis

TechniquePurpose
NMRConfirm structure
IRConfirm purity

Comparison with Other Pyridine Derivatives

Pyridine compounds are known for their therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic activities. The presence of additional heterocycles or organic groups can enhance these properties .

Comparison Table

Compound TypePropertiesApplications
Pyridine DerivativesDiverse biological activitiesAntimicrobial, antiviral, antitumor
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acidNeuroprotective effects, potential drug discoveryMedicinal chemistry

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